

Application Notes and Protocols for TPGDA-Based Resins in Stereolithography (SLA)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tripropylene glycol diacrylate*

Cat. No.: B13914183

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation, characterization, and application of Tripropylene Glycol Diacrylate (TPGDA)-based resins for stereolithography (SLA). TPGDA is a versatile difunctional acrylate monomer known for its low viscosity, high reactivity, and ability to impart flexibility and good adhesion to cured photopolymers.[\[1\]](#)[\[2\]](#) These properties make it an excellent component for developing high-resolution and durable materials for applications ranging from prototyping to advanced biomedical devices.

Introduction to TPGDA-Based Resins

SLA technology relies on the precise photopolymerization of a liquid resin to build three-dimensional objects layer by layer. The composition of the resin is critical in defining the properties of the final printed part.[\[3\]](#)[\[4\]](#) TPGDA is often used as a reactive diluent to reduce the viscosity of the formulation, making it easier to process, while also participating in the polymerization to become part of the final crosslinked network.[\[2\]](#)[\[5\]](#)

Key Components of TPGDA-Based Resins:

A typical TPGDA-based SLA resin formulation consists of several key components that work synergistically to achieve the desired printing performance and final material properties.

Component Category	Example(s)	Function	Typical Concentration (w/w %)
Monomer (Reactive Diluent)	Tripropylene Glycol Diacrylate (TPGDA)	Reduces viscosity, increases flexibility, enhances reaction speed. [1] [2]	20 - 60%
Oligomer	Bisphenol A Epoxy Acrylate (BAEA)	Provides the primary structural backbone, contributing to mechanical strength and thermal properties. [5]	30 - 70%
Co-monomer / Crosslinker	1,6-Hexanediol Diacrylate (HDDA), Pentaerythritol Triacrylate (PETA)	Modifies network density, improves mechanical properties such as hardness and chemical resistance. [5]	5 - 30%
Photoinitiator	TPO, BAPO, Irgacure 1173	Absorbs light at a specific wavelength to generate free radicals and initiate polymerization. [5] [6]	0.2 - 5.0%
UV Blocker / Absorber	Sudan I	Controls the penetration depth of UV light, preventing over-curing and improving print resolution. [7]	0.01 - 0.2%
Additives	Stabilizers, Colorants	Enhance shelf-life, provide color, or modify other specific properties. [3]	< 1.0%

Example Formulations and Properties

The ratio of components in a TPGDA-based resin can be tailored to achieve a wide range of properties. Below is a summary of example formulations and their resulting mechanical and physical characteristics.

Formulation ID	TPGD A (wt%)	Oligo mer (wt%)	Crosslinker (wt%)	Photoinitiator (wt%)	Viscosity @ 25°C (mPa·s)	Tensile Strength (MPa)	Elongation at Break (%)	Reference
F1-General Purpose	40	50 (BAEA)	8 (PETA)	2 (TPO)	~350	~45	~5	N/A
F2-Flexible	60	30 (Aliphatic Urethane Acrylate)	8 (HDDA)	2 (TPO)	~250	~20	~30	N/A
F3-High Resolution	30	60 (BAEA)	5 (PETA)	4 (BAPO) + 0.1 (UV Blocker)	~500	~50	~3	N/A
Optimized Formulation	~38 (50 mmol)	~11 (10 mmol BAEA)	~20 (30 mmol HDDA + 10 mmol PETA)	~5 (2.5 mol% TPO + 2.5 mol% PETA)	239.53	43.19	N/A	[5]

Note: The properties of F1-General Purpose, F2-Flexible, and F3-High Resolution are illustrative examples based on typical component functions. The "Optimized Formulation" is derived from a specific study.[\[5\]](#)

Experimental Protocols

Resin Formulation and Preparation

This protocol describes the process for preparing a photocurable TPGDA-based resin.

Materials:

- Tripropylene Glycol Diacrylate (TPGDA)
- Oligomer (e.g., Bisphenol A Epoxy Acrylate)
- Crosslinker (e.g., Pentaerythritol Triacrylate)
- Photoinitiator (e.g., TPO)
- UV Blocker (optional)
- Magnetic stirrer and stir bar
- Hot plate (for gentle warming if needed)
- Amber glass bottle or container opaque to UV light
- Analytical balance

Procedure:

- Weighing: Accurately weigh the required amounts of the oligomer, TPGDA, and any other co-monomers into the amber glass bottle based on the desired formulation percentages.
- Mixing: Place the magnetic stir bar in the bottle and place it on the magnetic stirrer. Begin stirring at a moderate speed (e.g., 300-500 rpm) at room temperature. If the oligomer is highly viscous, the mixture can be gently warmed to 40-50°C to facilitate mixing.

- Photoinitiator Addition: Once the monomers and oligomers are fully homogenized, add the photoinitiator and any other solid additives. Continue stirring until all components are completely dissolved. This step should be performed in a dimly lit area to prevent premature polymerization.
- Degassing: After complete dissolution, it is recommended to degas the resin to remove any entrapped air bubbles, which can cause print defects. This can be done using a vacuum chamber or by letting the resin sit undisturbed for several hours.
- Storage: Store the formulated resin in the sealed, UV-opaque container at room temperature, away from direct sunlight.

Viscosity Measurement

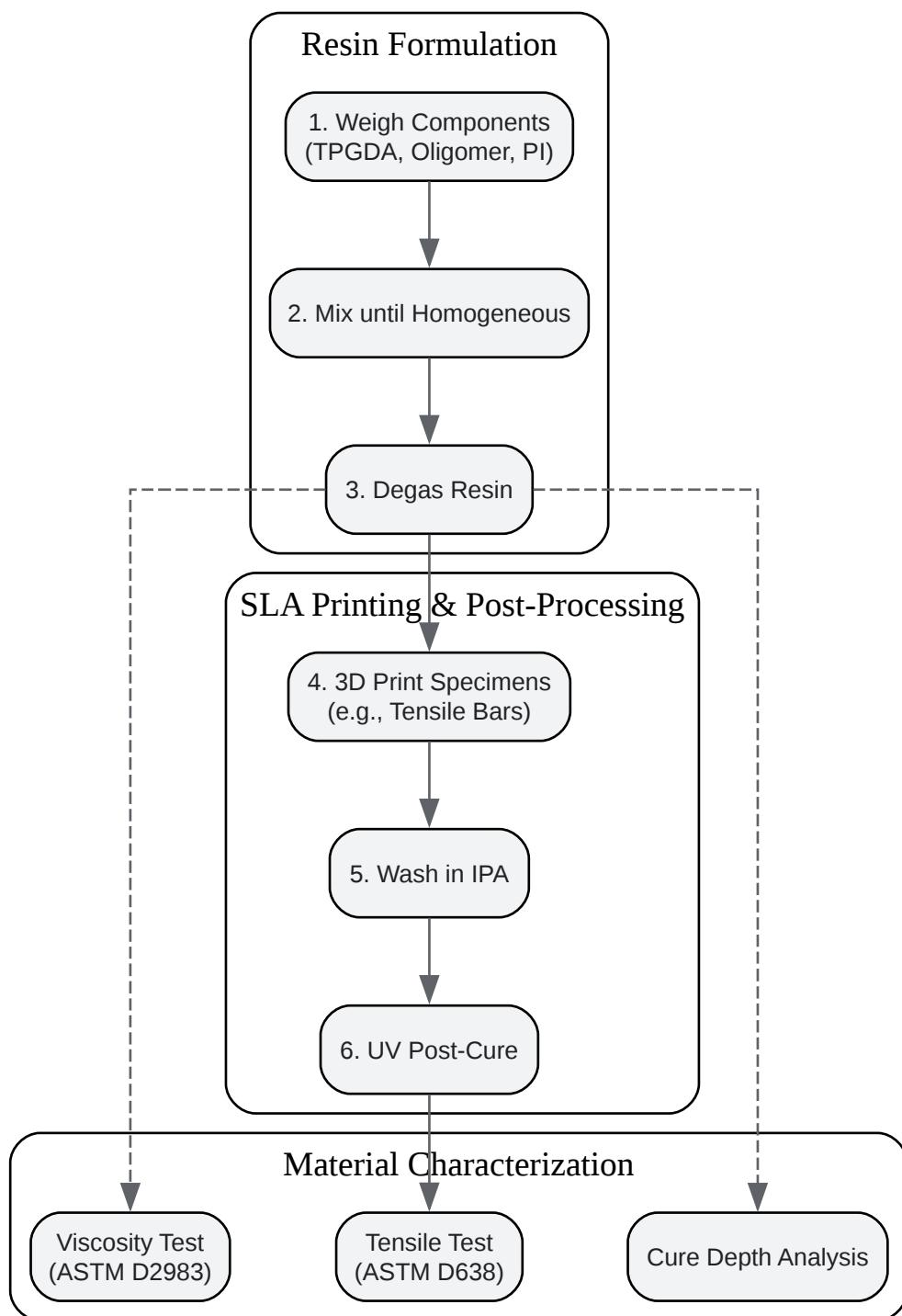
Standard: Based on ASTM D2983.

Apparatus:

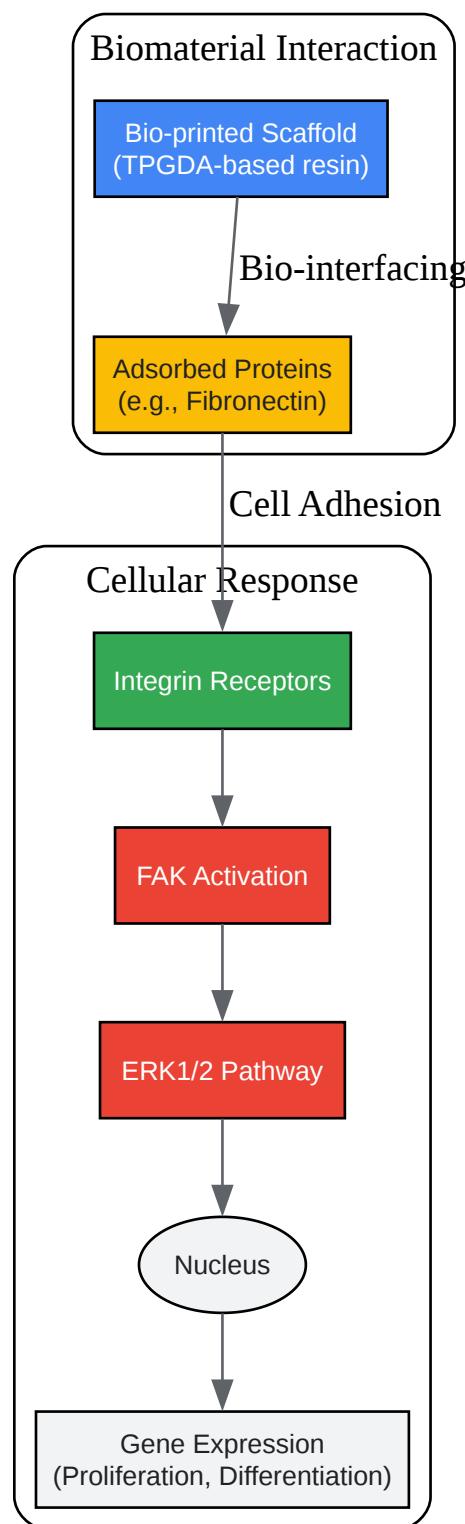
- Rotational viscometer or rheometer with appropriate spindle/geometry.
- Temperature-controlled chamber or water bath.

Procedure:

- Calibration: Calibrate the viscometer according to the manufacturer's instructions.
- Sample Loading: Place a sufficient amount of the formulated resin into the sample cup.
- Temperature Equilibration: Bring the sample to the desired measurement temperature (e.g., 25°C) and allow it to equilibrate for at least 10 minutes.
- Measurement: Begin the measurement at a specified shear rate or over a range of shear rates to assess the rheological behavior. Record the viscosity in milliPascal-seconds (mPa·s) or centipoise (cP).


Tensile Property Testing

Standard: Based on ASTM D638.


Procedure:

- **Specimen Printing:** Print dumbbell-shaped tensile test specimens (e.g., Type IV or V) using the formulated resin on an SLA printer. Ensure consistent print orientation for all specimens to minimize anisotropic effects.
- **Post-Processing:** After printing, wash the specimens in a suitable solvent (e.g., isopropyl alcohol) to remove excess uncured resin.
- **Post-Curing:** Perform a post-curing step by exposing the specimens to UV light and/or heat according to a defined schedule to ensure complete polymerization. This step is crucial for achieving final mechanical properties.
- **Testing:** Use a universal testing machine (UTM) equipped with tensile grips. Measure the cross-sectional area of the specimen's gauge section. Mount the specimen in the grips and apply a tensile load at a constant crosshead speed until the specimen fractures.
- **Data Analysis:** Record the load and displacement data to calculate the tensile strength (stress at break) and elongation at break.

Diagrams

[Click to download full resolution via product page](#)

Caption: Experimental workflow for TPGDA-based resin development.

[Click to download full resolution via product page](#)

Caption: Cell-material interaction signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Tripropylene Glycol Diacrylate (TPGDA): High-Performance Crosslinking Agent from Riverland Trading [riverlandtrading.com]
- 2. nbinno.com [nbinno.com]
- 3. Understanding the Composition of Stereolithography Resin - UnionTech [uniontech3d.com]
- 4. en.lab3d.dk [en.lab3d.dk]
- 5. researchgate.net [researchgate.net]
- 6. uvebtech.com [uvebtech.com]
- 7. Optical Approach to Resin Formulation for 3D Printed Microfluidics - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for TPGDA-Based Resins in Stereolithography (SLA)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13914183#formulation-of-tpgda-based-resins-for-stereolithography-sla>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com